![molecular formula C18H26N2O5S2 B2492949 Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate CAS No. 2380181-87-1](/img/structure/B2492949.png)
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate
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Overview
Description
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate is not fully understood. However, it is believed to exert its effects by binding to specific target proteins and inhibiting their activity. This inhibition leads to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against various enzymes and antimicrobial activity against various bacterial strains. However, it also has some limitations. For example, it may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate. One potential direction is the development of new drugs for the treatment of various diseases, particularly those that involve the inhibition of specific enzymes or the treatment of bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations. Finally, the synthesis of new analogs of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate may lead to the discovery of new compounds with even greater potency and selectivity.
Synthesis Methods
The synthesis of Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate involves the reaction of 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity.
Scientific Research Applications
Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, a target for the treatment of glaucoma and other diseases. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-24-17(21)15-2-4-16(5-3-15)27(22,23)19-14-18(6-12-26-13-7-18)20-8-10-25-11-9-20/h2-5,19H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYMAABBAJNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)benzoate |
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